molecular formula C15H21NO3 B7791720 1-(2-(p-Tolyloxy)ethyl)piperidine-4-carboxylic acid

1-(2-(p-Tolyloxy)ethyl)piperidine-4-carboxylic acid

Cat. No.: B7791720
M. Wt: 263.33 g/mol
InChI Key: MZORONIJKZCTAV-UHFFFAOYSA-N
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Description

1-(2-(p-Tolyloxy)ethyl)piperidine-4-carboxylic acid is a piperidine derivative characterized by a carboxylic acid group at the 4-position of the piperidine ring and a 2-(p-tolyloxy)ethyl substituent attached to the nitrogen atom. The p-tolyloxy group consists of a para-methyl-substituted phenyl ring connected via an ether linkage to an ethyl chain. This structural motif is significant in medicinal chemistry, as piperidine derivatives are frequently explored for their pharmacological properties, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

1-[2-(4-methylphenoxy)ethyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-12-2-4-14(5-3-12)19-11-10-16-8-6-13(7-9-16)15(17)18/h2-5,13H,6-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZORONIJKZCTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-(p-Tolyloxy)ethyl)piperidine-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of p-tolyl ether with ethylene oxide to form 2-(p-tolyloxy)ethanol. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the target compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

1-(2-(p-Tolyloxy)ethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-(p-Tolyloxy)ethyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(p-Tolyloxy)ethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes in the body, modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing signal transduction pathways and exerting their effects on the central nervous system .

Comparison with Similar Compounds

Key Compounds:

1-[2-(1H-Indol-5-yloxy)ethyl]piperidine-4-carboxylic acid (58Z) Substituent: Indol-5-yloxy ethyl group. Molecular Formula: C₁₆H₂₀N₂O₃. Molecular Weight: 288.34 g/mol. Structural data confirm its non-polymeric nature and solubility parameters .

1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic acid Substituent: 4-Chlorophenoxy acetyl group. Molecular Formula: C₁₄H₁₆ClNO₄. Molecular Weight: 313.74 g/mol.

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Substituent: Ethoxycarbonyl group. Molecular Formula: C₉H₁₅NO₄. Molecular Weight: 201.22 g/mol. Key Differences: The ethoxycarbonyl group is smaller and more polar, likely improving aqueous solubility (Log S = -1.5) but reducing lipophilicity compared to aromatic substituents .

Comparative Data Table:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties
This compound C₁₆H₂₁NO₄ 291.35 p-Tolyloxy ethyl Predicted higher lipophilicity
1-[2-(1H-Indol-5-yloxy)ethyl]piperidine-4-carboxylic acid (58Z) C₁₆H₂₀N₂O₃ 288.34 Indol-5-yloxy ethyl Aromatic, hydrogen-bond donor
1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic acid C₁₄H₁₆ClNO₄ 313.74 4-Chlorophenoxy acetyl Electronegative, potential metabolic stability
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid C₉H₁₅NO₄ 201.22 Ethoxycarbonyl High solubility (Log S = -1.5)

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